

(R)-BAY1238097 in hematological malignancies research

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Compound of Interest

Compound Name: (R)-BAY1238097

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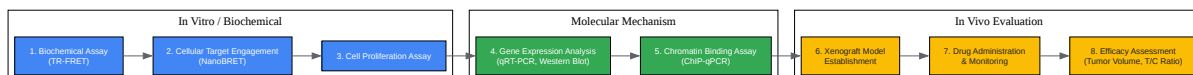
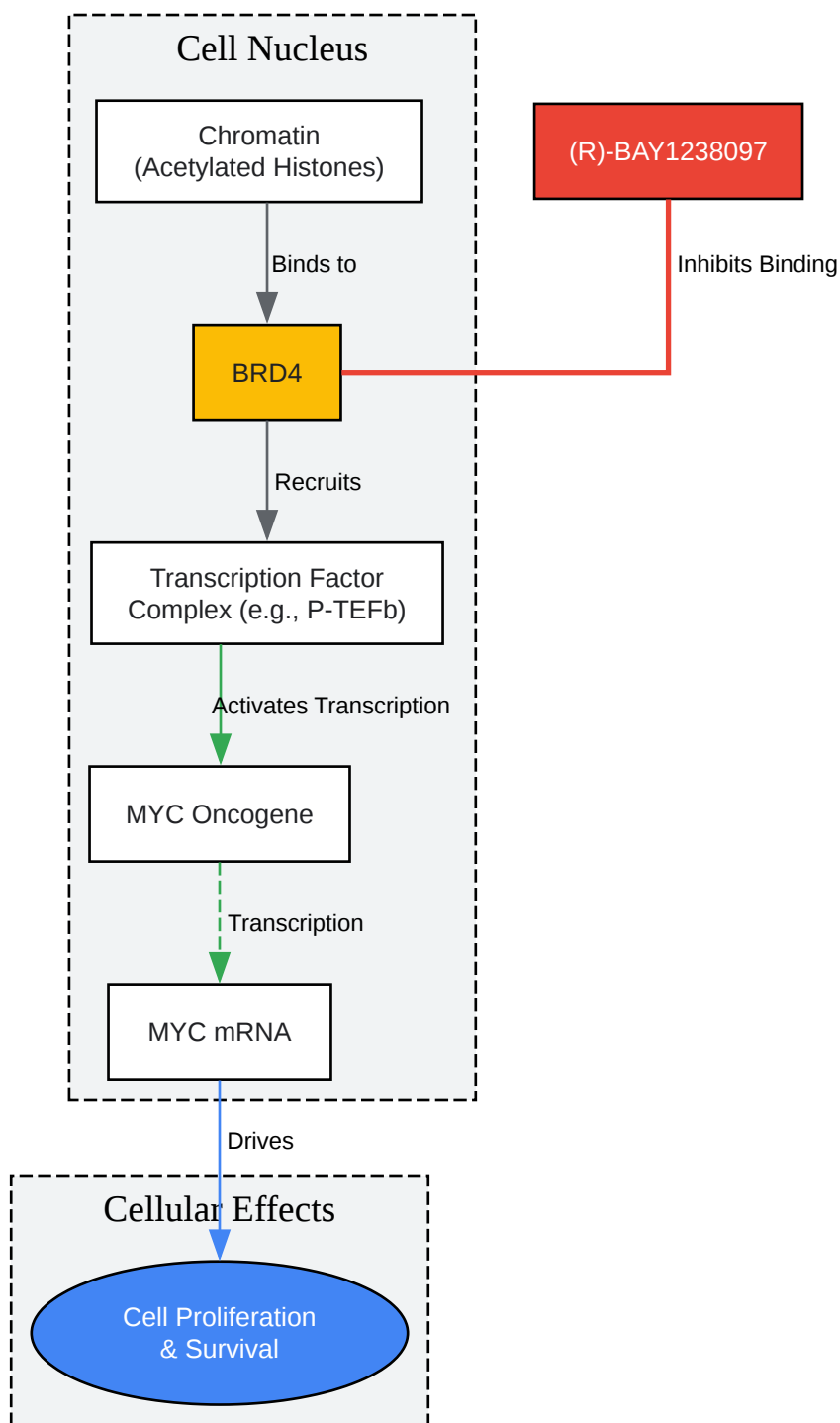
An In-depth Technical Guide to **(R)-BAY1238097** in Hematological Malignancies Research

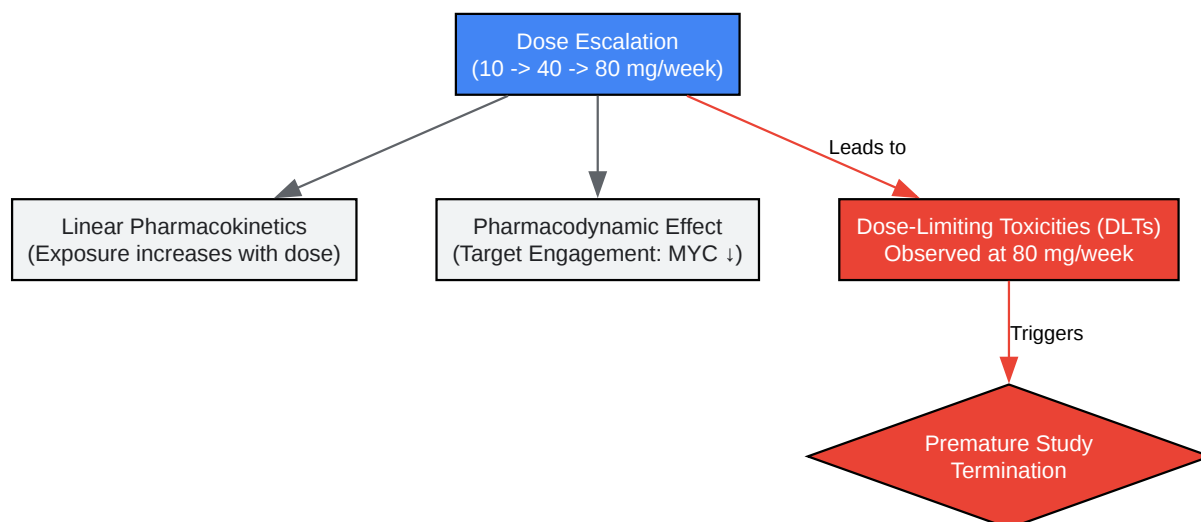
Introduction

(R)-BAY1238097 is a novel, potent, and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] These proteins are epigenetic "readers" that recognize acetylated lysine residues on histones, thereby playing a crucial role in regulating gene transcription.[3][4] The BET family, particularly BRD4, is a key regulator of oncogenes such as MYC, which are critical drivers in many hematological malignancies.[3][5] By disrupting the interaction between BET proteins and chromatin, inhibitors like BAY1238097 represent a promising therapeutic strategy for cancers dependent on this pathway.[6] This guide provides a comprehensive overview of the preclinical and clinical research on **(R)-BAY1238097**, focusing on its mechanism of action, efficacy data, and the experimental protocols used in its evaluation.

Core Mechanism of Action

BAY1238097 functions by competitively binding to the acetyl-lysine binding pockets (bromodomains) of BET proteins, with a notable preference for BRD4.[2][7] This prevents the BET proteins from docking onto chromatin at key gene regulatory regions.[2] A primary consequence of this action is the disruption of transcriptional machinery at the enhancers and promoters of critical oncogenes, most notably MYC.[1][2] The subsequent downregulation of MYC protein levels leads to the suppression of its downstream transcriptional program, resulting in decreased cell proliferation and, in many hematological cancer cells, the induction of apoptosis.[2][3]





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